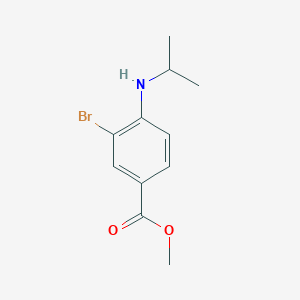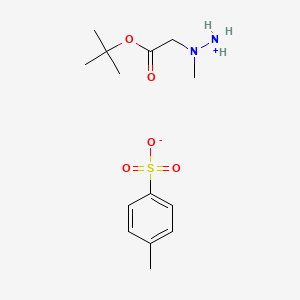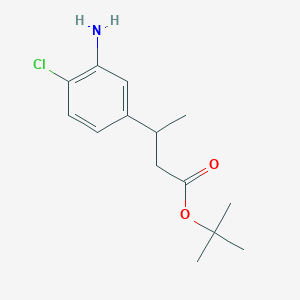
DMTr-PEG12-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTr-PEG12-Azide: is a compound that serves as a linker molecule containing a dimethoxytrityl-protected alcohol and an azide group. The dimethoxytrityl (DMTr) group can be removed by a weak acid, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-PEG12-Azide involves the protection of a hydroxyl group with a dimethoxytrityl (DMTr) group, followed by the introduction of an azide group. The DMTr group is typically introduced using dimethoxytrityl chloride in the presence of a base. The azide group can be introduced through nucleophilic substitution reactions using sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: DMTr-PEG12-Azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages via Click Chemistry.
Common Reagents and Conditions:
Dimethoxytrityl Chloride: Used for the protection of hydroxyl groups.
Sodium Azide:
Weak Acids: Used for the removal of the DMTr group.
Major Products:
Triazole Linkages: Formed through Click Chemistry reactions with alkynes, BCN, and DBCO.
Aplicaciones Científicas De Investigación
Chemistry: DMTr-PEG12-Azide is widely used as a linker in chemical synthesis, particularly in the formation of triazole linkages through Click Chemistry .
Biology: In biological research, this compound is used for bio-conjugation, allowing the attachment of biomolecules to various surfaces or other molecules .
Medicine: The compound is used in the development of drug delivery systems, where the PEG spacer enhances solubility and bioavailability .
Industry: this compound is used in the production of advanced materials and nanotechnology applications .
Mecanismo De Acción
The mechanism of action of DMTr-PEG12-Azide involves the removal of the DMTr group by a weak acid, exposing the hydroxyl group. The azide group then participates in Click Chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages . These reactions are highly efficient and specific, making this compound a valuable tool in chemical synthesis and bio-conjugation .
Comparación Con Compuestos Similares
Azido-dPEG12-TFP Ester: Another linker molecule used in Click Chemistry, with a tetrafluorophenyl ester group.
Azido-PEG12-Alkyne: A similar compound with an alkyne group instead of a DMTr-protected alcohol.
Uniqueness: DMTr-PEG12-Azide is unique due to its combination of a DMTr-protected alcohol and an azide group, allowing for versatile applications in both chemical synthesis and biological research . The hydrophilic PEG spacer also enhances solubility, making it suitable for various applications .
Propiedades
Fórmula molecular |
C45H67N3O14 |
|---|---|
Peso molecular |
874.0 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene |
InChI |
InChI=1S/C45H67N3O14/c1-49-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(50-2)15-11-42)62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-47-48-46/h3-15H,16-39H2,1-2H3 |
Clave InChI |
FEPNHECUGFKLKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)





![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)




